molecular formula C11H21N3O2 B13358524 N'-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide

N'-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide

Cat. No.: B13358524
M. Wt: 227.30 g/mol
InChI Key: LUOWZXASOLKYIJ-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide is a heterocyclic compound featuring a 6-azaspiro[3.4]octane core, a methoxymethyl substituent at the 8-position, and an N'-hydroxy acetimidamide functional group. The parent acetic acid derivative has a molecular weight of 213.27 g/mol (C₁₁H₁₉NO₃) and is discontinued commercially, suggesting specialized applications in research . The acetimidamide modification introduces a hydroxyamidine moiety, likely enhancing hydrogen-bonding capacity and influencing solubility or receptor interactions.

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

N'-hydroxy-2-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanimidamide

InChI

InChI=1S/C11H21N3O2/c1-16-7-9-5-14(6-10(12)13-15)8-11(9)3-2-4-11/h9,15H,2-8H2,1H3,(H2,12,13)

InChI Key

LUOWZXASOLKYIJ-UHFFFAOYSA-N

Isomeric SMILES

COCC1CN(CC12CCC2)C/C(=N/O)/N

Canonical SMILES

COCC1CN(CC12CCC2)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, followed by functionalization to introduce the hydroxy and methoxymethyl groups. Common reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: N’-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and methoxymethyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide has a wide range of applications in scientific research:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential bioactive properties. It may interact with various biological targets, making it a candidate for drug discovery and development .

Medicine: In medicine, N’-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although further research is needed to fully understand its efficacy and safety .

Industry: In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials .

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide involves its interaction with molecular targets in biological systems. This compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Key Differences :

  • The methoxymethyl group at the 8-position introduces ether functionality absent in simpler spirocycles like 5-methyl-5,7-diazaspiro[2.5]octan-6-one .

Acetimidamide Derivatives

Acetimidamides are amidine analogs with diverse biological activities. A notable example is (Z)-N′-Hydroxy-2-(pyridin-2-yl)acetimidamide (), which shares the N'-hydroxyacetimidamide group but replaces the spirocyclic system with a pyridinyl moiety.

Structural and Spectroscopic Comparison :

  • ¹H NMR: The pyridinyl analog shows aromatic protons at δ7.25–7.49 and exchangeable NH/O-H signals (δ5.74–9.56), whereas the spirocyclic target likely exhibits distinct shifts due to the non-aromatic, rigid core .
  • In contrast, the methoxymethyl group in the target compound may improve solubility compared to purely hydrocarbon spirocycles .

Amidine and Acetamide Derivatives

2-(Diethylamino)-2',6'-acetoxylidide (CAS: 137-58-6), an acetamide derivative, provides a comparison of amidine vs. amide functionalities:

Property N'-Hydroxy Target Compound 2-(Diethylamino)-2',6'-acetoxylidide
Molecular Weight ~243.3 (estimated) 234.34
Functional Groups N'-hydroxyamidine, spirocycle Diethylamino, acetamide, dimethylphenyl
logP (Predicted) ~1.2 (hydroxy group reduces lipophilicity) -1.77 (highly hydrophilic)

Implications :

  • The hydroxyamidine group in the target compound may enhance metal coordination or hydrogen-bonding compared to the tertiary amine in 2',6'-acetoxylidide.

Biological Activity

N'-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide is a complex organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC11H21N3O2
Molecular Weight227.30 g/mol
IUPAC NameThis compound
CAS Number2098161-76-1

The compound features a spirocyclic structure, which contributes to its unique biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl and imidamide functional groups can form hydrogen bonds, influencing the conformation and activity of target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It can modulate receptor activity, affecting signal transduction pathways critical for cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The compound's ability to disrupt bacterial cell wall synthesis was noted as a potential mechanism of action.

Case Study 2: Anticancer Activity
In a cell line study using human breast cancer cells (MCF7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 25 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
2-Azabicyclo[3.2.1]octaneBicyclicModerate antimicrobial
Indole DerivativesAromatic nitrogenousAnticancer activity

This compound stands out due to its spirocyclic structure combined with hydroxymethyl and imidamide groups, enhancing its reactivity and biological interactions.

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